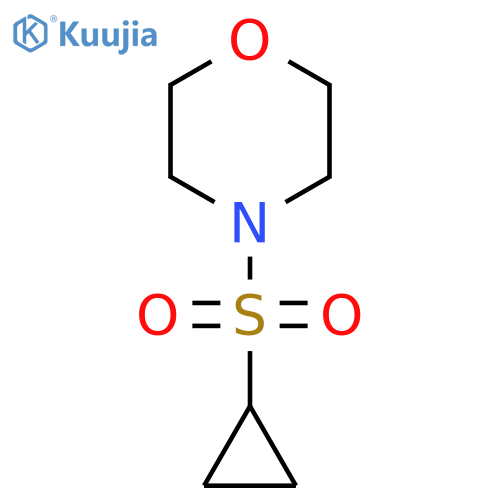Cas no 21297-83-6 (4-(cyclopropanesulfonyl)morpholine)

21297-83-6 structure
商品名:4-(cyclopropanesulfonyl)morpholine
4-(cyclopropanesulfonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(cyclopropanesulfonyl)morpholine
- Morpholinocyclopropyl sulfone
- AKOS013917100
- VU0523412-1
- F5835-0408
- 4-(cyclopropylsulfonyl)morpholine
- 4-cyclopropylsulfonylmorpholine
- 21297-83-6
- Morpholine, 4-(cyclopropylsulfonyl)-
-
- インチ: 1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2
- InChIKey: QIFFZSHEPAWNKA-UHFFFAOYSA-N
- ほほえんだ: S(C1CC1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 191.062
- どういたいしつりょう: 191.062
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-(cyclopropanesulfonyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5835-0408-50mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-75mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-10μmol |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-15mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-1mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-4mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-2mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-5μmol |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-20mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F5835-0408-25mg |
4-(cyclopropanesulfonyl)morpholine |
21297-83-6 | 25mg |
$163.5 | 2023-09-09 |
4-(cyclopropanesulfonyl)morpholine 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
21297-83-6 (4-(cyclopropanesulfonyl)morpholine) 関連製品
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
